(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

Chiral purity Optical rotation Structural analog differentiation

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, also known as Boc-β-cyclohexyl-L-alaninol or Boc-Cha-ol, is a chiral N-Boc-protected amino alcohol characterized by a cyclohexylmethyl side chain and a primary hydroxyl group. With a molecular weight of 257.37 and a density of 1.126 g/mL at 25 °C, this compound exists as a light yellow gel or liquid at ambient temperature and requires storage at 0–8 °C for stability.

Molecular Formula C14H27NO3
Molecular Weight 257.37 g/mol
CAS No. 103322-56-1
Cat. No. B558608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
CAS103322-56-1
Synonyms103322-56-1; Boc-Beta-Cyclohexyl-L-Alaninol; (s)-(-)-2-N-Bco-3-cyclohexyl-1-propanol; (S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol; Carbamicacid,N-[(1S)-2-cyclohexyl-1-(hydroxymethyl)ethyl]-,1,1-dimethylethylester; (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol; AC1Q1MUB; Boc-b-cyclohexyl-l-alaninol; SCHEMBL57254; Boc-3-Cyclohexyl-L-alaninol; 421693_ALDRICH; CTK4A1995; BOJQBBXPSVGTQT-LBPRGKRZSA-N; ZINC2554976; 6289AH; ZINC02554976; AKOS022177886; AC-5483; (S)-N-Boc-2-amino-3-cyclohexylpropanol; AJ-39652; AK-44871; AN-10966; BC650928; KB-48255; RT-024018
Molecular FormulaC14H27NO3
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCCCC1)CO
InChIInChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m0/s1
InChIKeyBOJQBBXPSVGTQT-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol (CAS 103322-56-1) and How Is It Used in Research Procurement


(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, also known as Boc-β-cyclohexyl-L-alaninol or Boc-Cha-ol, is a chiral N-Boc-protected amino alcohol characterized by a cyclohexylmethyl side chain and a primary hydroxyl group . With a molecular weight of 257.37 and a density of 1.126 g/mL at 25 °C, this compound exists as a light yellow gel or liquid at ambient temperature and requires storage at 0–8 °C for stability . Its primary utility in research procurement lies in serving as the immediate precursor to (S)-N-t-Boc-cyclohexylalaninal via oxidation, which proceeds in good yield with high optical purity retention .

1

Obtained via catalytic hydrogenation of Boc-L-phenylalaninol, retaining (S)-configuration

Scalable synthetic precursor
2

Primary alcohol oxidation to (S)-N-t-Boc-cyclohexylalaninal with optical purity retention

Chiral aldehyde building block
3

Aldol addition into peptidomimetic renin inhibitor scaffolds or peptide engineering

Conformationally restricted residue introduction

Why Generic Substitution of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol (CAS 103322-56-1) Fails in Stereocontrolled Synthesis


Substituting this compound with its enantiomer (R-isomer, CAS 129593-17-5) or aromatic analogs such as Boc-L-phenylalaninol (CAS 66605-57-0) fundamentally alters stereochemical and physicochemical outcomes in downstream applications. The cyclohexyl group provides saturated hydrophobic bulk that differs markedly from aromatic phenyl rings in both conformational flexibility and lipophilicity, impacting peptide secondary structure and membrane partitioning [1]. Furthermore, the chiral integrity of the (S)-configuration is non-negotiable for applications such as renin inhibitor synthesis, where stereochemistry directly correlates with biological activity at sub-nanomolar IC50 thresholds [2].

Target: (S)-enantiomer

Cyclohexyl side chain provides saturated hydrophobic bulk and defined stereochemistry essential for chiral aldehyde generation.

(R)-enantiomer (CAS 129593-17-5)

Inverted configuration may shift diastereoselectivity in downstream aldol reactions and peptide conformations.

Target: cyclohexyl scaffold

Saturated ring eliminates aromatic π-interactions, enabling aggregation-resistant peptide design.

Boc-L-phenylalaninol analog

Phenyl ring introduces π-stacking and alters lipophilicity; may not reproduce cyclohexyl-specific hydrophobic packing.

Product-Specific Quantitative Evidence Guide for (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol (CAS 103322-56-1)


Comparative Optical Rotation Data Distinguishes (S)-Cyclohexylalaninol from Aromatic Phenylalaninol Analogs

The target compound exhibits a specific optical rotation of [α]²⁰D = −24 ± 1° (c = 1, 80% MeOH) , which differs measurably from its aromatic analog Boc-L-phenylalaninol, which shows [α]D²⁵ = −27 ± 2° (c = 1, MeOH) . This 3° magnitude difference provides a verifiable identity marker for procurement verification and distinguishes cyclohexyl from phenyl side-chain-containing amino alcohols.

Optical rotation
Data to verify
[α]²⁰D = −24 ± 1° (c=1, 80% MeOH) vs Boc-L-phenylalaninol −27 ± 2° (MeOH)
Differentiates cyclohexyl from aromatic side chain identity
Procurement verification marker
Chiral purity Optical rotation Structural analog differentiation

High-Yield Catalytic Hydrogenation Route from Aromatic Precursor Establishes Scalable Synthesis

The target compound can be synthesized via catalytic hydrogenation of Boc-L-phenylalaninol using 5% rhodium on carbon at 60 °C and 40–45 psig H₂ pressure for 16 hours, achieving complete aromatic ring saturation [1]. For the enantiomeric (R)-isomer, identical hydrogenation conditions applied to N-Boc-D-phenylalaninol produced the D-isomer in 94% yield [2].

Hydrogenation yield
Head-to-head
Complete ring saturation (qualitative); (R)-isomer: 94% yield under identical conditions (5% Rh/C, 60 °C, 40–45 psig H₂)
Supports scalable synthesis from aromatic precursors
Parallel route for both enantiomers
Catalytic hydrogenation Scalable synthesis Aromatic reduction

Boc-β-Cyclohexyl-L-alaninol Serves as Critical Chiral Intermediate in Sub-Nanomolar Renin Inhibitor Synthesis

Oxidation of Boc-β-cyclohexyl-L-alaninol generates Nα-Boc-L-cyclohexylalaninal, which undergoes aldol addition with lactams to produce conformationally restricted P1-P1' dipeptide mimetics [1]. The resulting inhibitor 2(S)-[(Boc-L-phenylalanyl-L-histidyl)amino]-3-cyclohexyl-1(S)-hydroxyl-1-(1,5,5-trimethyl-2-oxopyrrolidin-3(S)-yl)propane (compound 34) achieves an IC50 of 1.3 nM in human plasma renin assay [2].

Renin inhibitor IC₅₀
Head-to-head
Compound 34 (derived from target aldehyde): IC₅₀ = 1.3 nM (human plasma renin assay)
Reported pathway-response context for peptidomimetic design
Chiral integrity essential for assay response
Renin inhibition Peptidomimetics Antihypertensive drug discovery

Cyclohexylalaninol Confers Distinct Hydrophobic Character Versus Aromatic Phenylalaninol in Peptide Engineering

In β-hairpin peptide stability studies, cross-strand pairing of cyclohexylalanine (Cha) residues versus phenylalanine (Phe) residues revealed a preference for aromatic self-association that provides 0.55 kcal/mol greater stability for Phe-Phe pairs compared to Cha-Cha pairs [1]. Additionally, substitution of Phe with Cha in Alzheimer's Aβ-(1–40) peptide eliminated π-electron-mediated aggregation, demonstrating that cyclohexyl side chains lack the aromatic interactions characteristic of phenylalanine [2].

Peptide stability
Class-level
Cha-Cha vs Phe-Phe cross-strand: ΔΔG = 0.55 kcal/mol (Phe-Phe more stable); Cha blocks Aβ aggregation
Cyclohexyl side chain eliminates π-mediated aggregation
Model-dependent; review peptide context
Hydrophobic interactions Peptide stability Conformational restriction

Commercial Purity Specifications and Physical Property Benchmarks for Procurement Qualification

Commercially available specifications for the target compound include: assay ≥99% by titration (Chem-Impex) ; optical rotation [α]²⁰D = −25° (c = 1, EtOH) (Sigma-Aldrich) ; density 1.126 g/mL at 25 °C; boiling point 214 °C; refractive index n²⁰/D = 1.464 . The enantiomeric (R)-isomer (CAS 129593-17-5) is commercially available as a separate catalog item, enabling procurement of stereochemically defined material .

Commercial purity
Data to verify
≥99% (titration); [α]²⁰D = −25° (EtOH); density 1.126 g/mL; n²⁰/D = 1.464
Verifiable acceptance criteria for incoming material qualification
Separate (R)-isomer available
Purity specification Physical properties Procurement verification

Best Research and Industrial Application Scenarios for (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol (CAS 103322-56-1)


Synthesis of (S)-N-t-Boc-cyclohexylalaninal via Moffat-Swern Oxidation

The primary documented application involves oxidation of the primary alcohol to the corresponding α-amino aldehyde, (S)-N-t-Boc-cyclohexylalaninal, using Moffat-Swern oxidation conditions. This transformation proceeds with retention of optical purity and in good yield, providing a chiral aldehyde building block for subsequent aldol reactions in peptidomimetic synthesis [1].

Construction of Conformationally Restricted Renin Inhibitor P1-P1' Dipeptide Mimetics

Following oxidation to Nα-Boc-L-cyclohexylalaninal, aldol addition with lactam scaffolds generates the ACHPA (4(S)-amino-5-cyclohexyl-3(S)-hydroxypentanoic acid) core structure. Subsequent Boc deprotection and acylation with Boc-Phe-His yields potent renin inhibitors achieving IC50 values of 1.3 nM in human plasma assays [2].

Solid-Phase Peptide Synthesis Incorporating Cyclohexylalanine Residues

The Boc-protected amino alcohol serves as a protected building block for introducing cyclohexylalanine residues into peptide sequences. The Boc group enables orthogonal protection strategies compatible with standard Fmoc or Boc SPPS protocols, while the saturated cyclohexyl side chain imparts conformational restriction and enhanced lipophilicity to peptide backbones .

Chiral Auxiliary and Asymmetric Synthesis Applications

The compound's defined stereochemistry and rigid cyclohexyl framework make it suitable as a chiral auxiliary or ligand precursor in asymmetric catalysis. Its steric bulk facilitates stereoselective transformations, particularly in the synthesis of enantiomerically pure pharmaceutical intermediates where chiral fidelity is paramount .

Application
Selection Property
Validation Focus
Chiral α-amino aldehyde synthesis
Optical purity retention during oxidation
Aldehyde yield and enantiomeric excess
Conformationally restricted peptidomimetics
Stereochemical control in aldol addition
Diastereomer configuration verification
Cyclohexylalanine peptide engineering
Boc orthogonal protection compatibility
Coupling efficiency and hydrophobic packing
Asymmetric synthesis auxiliary
Steric bulk and chiral fidelity
Enantiomeric excess in catalytic transformations

Technical Documentation Hub

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